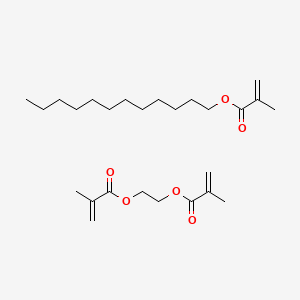
(3-Chlorophenyl)(4-(ethylthio)phenyl)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Chloro-4’-(ethylthio)benzhydrol: is an organic compound with the molecular formula C15H15ClOS It is characterized by the presence of a chloro group, an ethylthio group, and a benzhydrol moiety
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-4’-(ethylthio)benzhydrol typically involves the reaction of 3-chlorobenzaldehyde with ethylthiol in the presence of a reducing agent. The reaction conditions often include:
Solvent: Common solvents used include ethanol or methanol.
Catalyst: Acidic catalysts such as hydrochloric acid or sulfuric acid.
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures (25-50°C).
Time: The reaction time can vary from a few hours to overnight, depending on the desired yield and purity.
Industrial Production Methods: In an industrial setting, the production of 3-Chloro-4’-(ethylthio)benzhydrol may involve more efficient and scalable methods such as:
Continuous Flow Synthesis: This method allows for the continuous production of the compound, improving yield and reducing reaction time.
Automated Reactors: Use of automated reactors to precisely control reaction conditions and optimize the synthesis process.
化学反応の分析
Types of Reactions: 3-Chloro-4’-(ethylthio)benzhydrol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the chloro group to a hydrogen atom, forming 4’-(ethylthio)benzhydrol.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Nucleophiles such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar solvents.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: 4’-(ethylthio)benzhydrol.
Substitution: Various substituted benzhydrol derivatives.
科学的研究の応用
3-Chloro-4’-(ethylthio)benzhydrol has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and pharmaceutical research.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 3-Chloro-4’-(ethylthio)benzhydrol involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Molecular Targets: Binding to enzymes or receptors, altering their activity.
Pathways Involved: Modulating signaling pathways related to cell growth, apoptosis, or immune response.
類似化合物との比較
3-Chloro-4’-(methylthio)benzhydrol: Similar structure but with a methylthio group instead of an ethylthio group.
4’-(Ethylthio)benzhydrol: Lacks the chloro group, affecting its reactivity and properties.
3-Chloro-4’-(ethylthio)benzophenone: Contains a carbonyl group, leading to different chemical behavior.
Uniqueness: 3-Chloro-4’-(ethylthio)benzhydrol is unique due to the presence of both chloro and ethylthio groups, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a valuable compound for various applications in research and industry.
特性
分子式 |
C15H15ClOS |
|---|---|
分子量 |
278.8 g/mol |
IUPAC名 |
(3-chlorophenyl)-(4-ethylsulfanylphenyl)methanol |
InChI |
InChI=1S/C15H15ClOS/c1-2-18-14-8-6-11(7-9-14)15(17)12-4-3-5-13(16)10-12/h3-10,15,17H,2H2,1H3 |
InChIキー |
XSOOEIXUUUIWDL-UHFFFAOYSA-N |
SMILES |
CCSC1=CC=C(C=C1)C(C2=CC(=CC=C2)Cl)O |
正規SMILES |
CCSC1=CC=C(C=C1)C(C2=CC(=CC=C2)Cl)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-Methyl-4-[(3-methylphenyl)methylidene]-1,3-oxazol-5-one](/img/structure/B1635065.png)











![3-(1,1-dioxothian-4-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic Acid](/img/structure/B1635118.png)
